Tetradecyltrimethylphosphonium
Description
Tetradecyltrimethylphosphonium is a quaternary phosphonium salt with the chemical formula C₁₇H₃₈P⁺ (typically paired with anions such as chloride or bromide). Its CAS registry number is 7368-64-1 . Structurally, it features a central phosphorus atom bonded to three methyl groups and one tetradecyl (C₁₄H₂₉) chain. This amphiphilic structure imparts surfactant-like properties, making it useful in applications such as biocides, detergents, and ionic liquids .
Properties
Molecular Formula |
C17H38P+ |
|---|---|
Molecular Weight |
273.5 g/mol |
IUPAC Name |
trimethyl(tetradecyl)phosphanium |
InChI |
InChI=1S/C17H38P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18(2,3)4/h5-17H2,1-4H3/q+1 |
InChI Key |
OHTNPTBMCUYMRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC[P+](C)(C)C |
Synonyms |
C14Me3P tetradecyltrimethylphosphonium tetradecyltrimethylphosphonium chloride |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
Quaternary phosphonium salts vary significantly based on alkyl chain lengths, substituents, and counterions. Below is a comparative analysis of tetradecyltrimethylphosphonium with structurally related compounds:
Table 1: Key Properties of this compound and Analogues
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Properties | Applications |
|---|---|---|---|---|---|
| This compound | C₁₇H₃₈P⁺ (e.g., Cl⁻ salt) | 237.46 (cation only) | 7368-64-1 | Amphiphilic, antimicrobial, thermal stability | Biocides, ionic liquids, surfactants |
| Trihexyltetradecylphosphonium decanoate | [P(C₆H₁₃)₃(C₁₄H₂₉)]⁺[C₁₀H₁₉O₂]⁻ | 655.11 | 465527-65-5 | Hydrophobic ionic liquid, low volatility | Lubricants, solvents, electrolytes |
| Triphenylmethylphosphonium bromide | C₁₉H₁₈P⁺Br⁻ | 357.22 | 1779-49-3 | Crystalline, soluble in organic solvents | Phase-transfer catalysis, synthesis |
| Tetrakis(hydroxymethyl)phosphonium chloride | [P(CH₂OH)₄]⁺Cl⁻ | 190.56 | 55566-30-8 | Water-soluble, reactive hydroxyl groups | Textile crosslinking, flame retardants |
Key Observations:
Alkyl Chain Impact: this compound’s C₁₄ chain enhances hydrophobicity compared to methyl or phenyl substituents, improving its efficacy as a surfactant or antimicrobial agent . In contrast, Trihexyltetradecylphosphonium decanoate (with three hexyl and one tetradecyl chain) exhibits extreme hydrophobicity, making it suitable for non-polar ionic liquid applications .
Counterion Influence: Chloride or bromide counterions (e.g., in this compound) enhance water solubility, whereas larger anions like decanoate increase lipophilicity .
Thermal Stability :
- Phosphonium salts with longer alkyl chains (e.g., tetradecyl) demonstrate higher thermal stability, enabling use in high-temperature processes .
Limitations and Challenges
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